1-tert-Butyl-4-nitrobenzene
Overview
Description
“1-tert-Butyl-4-nitrobenzene” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “4-t-Butylnitrobenzene”, “p-t-Butylnitrobenzene”, “p-Nitro-t-butylbenzene”, and "4-tert-Butylnitrobenzene" .
Synthesis Analysis
The synthesis of “1-tert-Butyl-4-nitrobenzene” involves recrystallization three times by partially freezing a mixture of the mono-nitro isomers, then recrystallizing it twice from methanol (MeOH) and drying it in a vacuum .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-4-nitrobenzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement.
Chemical Reactions Analysis
The chemical reactions involving “1-tert-Butyl-4-nitrobenzene” are complex and can vary depending on the conditions and reactants involved . For instance, one study reported that red phosphorus reacts with 1-(tert-butyl)-4-vinylbenzene in a superbase media (KOH–DMSO, 90–100 °C, 3 h) to give tris [4-(tert-butyl)phenethyl]phosphine oxide in 77% yield .
Physical And Chemical Properties Analysis
“1-tert-Butyl-4-nitrobenzene” has a molecular weight of 179.2157 g/mol . It has a melting point of 1°C and a boiling point of 265-267°C . The compound is a clear liquid with a light yellow to orange color .
Scientific Research Applications
Organic Synthesis
“1-tert-Butyl-4-nitrobenzene” is a key intermediate in organic synthesis . It is used in the preparation of valuable chemicals such as pigments, agrochemicals, pharmaceuticals, explosives, and electronic materials .
Oxidative Nucleophilic Alkoxylation
This compound plays a significant role in the oxidative nucleophilic alkoxylation of nitrobenzenes . This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen .
Formation of Selectively Substituted Aromatic Compounds
The products of the oxidative nucleophilic alkoxylation show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles . This leads to the formation of selectively substituted aromatic compounds .
Study of Reaction Mechanisms
The reaction of “1-tert-Butyl-4-nitrobenzene” with various reagents provides valuable insights into the mechanisms of various organic reactions . For instance, its reaction with t-BuOK in THF has been studied to understand the kinetics of the reaction .
Building Blocks for Chemical Synthesis
“1-tert-Butyl-4-nitrobenzene” serves as an important building block in the synthesis of a wide range of chemicals . Its unique structure and reactivity make it a versatile starting material in chemical synthesis .
Research and Development
Due to its unique properties, “1-tert-Butyl-4-nitrobenzene” is widely used in research and development in the field of chemistry . It is often used in the development of new synthetic methods and the study of reaction mechanisms .
Mechanism of Action
Target of Action
1-tert-Butyl-4-nitrobenzene is an organic compound that is primarily used as a substrate and intermediate in organic synthesis reactions . .
Mode of Action
It is involved in various organic synthesis reactions, where it can undergo transformations to form other compounds .
Result of Action
As a chemical intermediate, the primary result of the action of 1-tert-Butyl-4-nitrobenzene is the formation of other compounds in organic synthesis reactions . The specific molecular and cellular effects would depend on the compounds that are synthesized from it.
Action Environment
The action, efficacy, and stability of 1-tert-Butyl-4-nitrobenzene can be influenced by various environmental factors. For instance, the compound is a combustible substance and should be kept away from heat sources and oxidizing agents . It is also a sensitizer that may cause allergic reactions, so direct contact with skin, eyes, and mucous membranes should be avoided . Proper storage and handling of the compound are necessary to prevent environmental contamination .
properties
IUPAC Name |
1-tert-butyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPVQNNFLHGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876025 | |
Record name | 4-T-BUTYLNITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-4-nitrobenzene | |
CAS RN |
3282-56-2, 3382-56-7 | |
Record name | 1-(1,1-Dimethylethyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3282-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3282-56-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-T-BUTYLNITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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